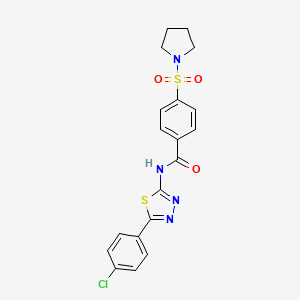

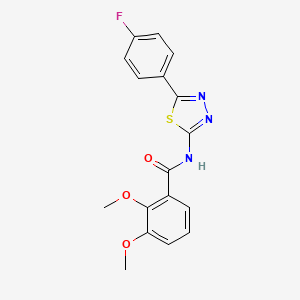

(Z)-3-benzyl-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole

説明

The compound is a hydrazone derivative . Hydrazones are a class of organic compounds with the structure R1R2C=N−NH2 . They are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group . The E-Z system for naming alkenes is used to describe the geometric isomers of this compound .

Synthesis Analysis

Hydrazones are usually formed by the action of hydrazine on ketones or aldehydes . Effective methods for the synthesis of hydrazones have been developed, which include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The amide proton (-NH-C=O) and the hydrazone proton (>C=N-NH) are key components in the synthesis process .Molecular Structure Analysis

The molecular structure of hydrazones is based on the structure R1R2C=N−NH2 . The E-Z system is used to analyze the two groups at each end of the double bond. At each end, the two groups are ranked using the Cahn-Ingold-Prelog (CIP) rules .Chemical Reactions Analysis

Hydrazones are susceptible to hydrolysis . When derived from hydrazine itself, hydrazones condense with a second equivalent of a carbonyl to give azines . Hydrazones are intermediates in the Wolff–Kishner reduction and are reactants in hydrazone iodination, the Shapiro reaction, and the Bamford-Stevens reaction to vinyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of hydrazones depend on their specific structure . For example, hydrazones can undergo a characteristic E to Z photoisomerization after light irradiation for 365 nm .科学的研究の応用

pH-Triggered Rotary Switches

Three-Dimensional Hydrazone-Equipped Covalent Organic Frameworks have been used as pH-Triggered Rotary Switches . These functionalized COFs with hydrazone groups on the channel walls were obtained via a multi-component bottom-up synthesis strategy. They exhibit a good invertibility E/Z isomerization at various pH values .

Stimuli-Responsive Drug Delivery System

The same Three-Dimensional Hydrazone-Equipped Covalent Organic Frameworks have been explored for their application in the stimuli-responsive drug delivery system . After loading cytarabine (Ara-C) as a model drug molecule, these pH-responsive COFs showed an excellent and intelligent sustained-release effect .

Photochemical Isomerization

Hydrazide–hydrazone derivatives have been utilized in molecular switches . The hydrazide–hydrazone derivative of 3a could undergo a characteristic E to Z photoisomerization after light irradiation for 365 nm .

Fluorescence Enhancement

When irradiating the ortho-substituted pyridine of molecule 3a with a light of 365 nm, obvious emission intensity enhancements were detected . The Z isomer of 3a may have additional intramolecular hydrogen bonds to restrict the motions of the molecule, thus increasing the fluorescence intensity of 3a .

Invisible Ink

The experimental and molecular calculation results agreed and thus demonstrated the first example of invisible ink based on the hydrazide–hydrazone motif .

Catalytic Acceptorless Dehydrogenative Coupling

A catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols enables a direct synthesis of arylhydrazones with complete selectivity for arylhydrazones without N-alkylated byproducts .

作用機序

Target of Action

For instance, they are used in medical biotechnology to couple drugs to targeted antibodies . The specific targets for this compound would require further experimental investigation.

Mode of Action

The mode of action of this compound is likely related to its hydrazone group. Hydrazone-based coupling methods are used to couple drugs to targeted antibodies, such as antibodies against a certain type of cancer cell . The hydrazone-based bond is stable at neutral pH (in the blood), but is rapidly destroyed in the acidic environment of lysosomes of the cell . This allows for the targeted delivery and release of the drug within the cell.

Biochemical Pathways

For instance, they are intermediates in the Wolff–Kishner reduction

Pharmacokinetics

It is known that hydrazones have poor oral bioavailability in rats due to severe first-pass metabolic reactions

Result of Action

For instance, they have been found to have anticancer, antiinflammatory, antioxidant, and neuroprotective activities . The specific effects of this compound would require further experimental investigation.

Action Environment

It is known that the stability of the hydrazone-based bond is ph-dependent

特性

IUPAC Name |

(Z)-3-benzyl-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3S/c1-18(20-12-14-22(25)15-13-20)26-27-24-28(16-19-8-4-2-5-9-19)23(17-29-24)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3/b26-18+,27-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGRDZSRENQBOI-IVBPLKSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N=C/1\N(C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3)/C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-benzyl-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3406711.png)

![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3406712.png)

![Ethyl 2-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamido}acetate](/img/structure/B3406721.png)

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B3406745.png)

![1-[4-(Dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3406763.png)

![3-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3406780.png)